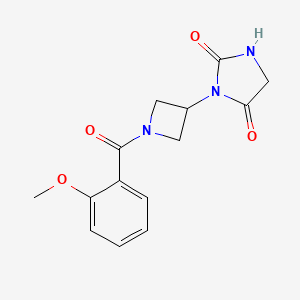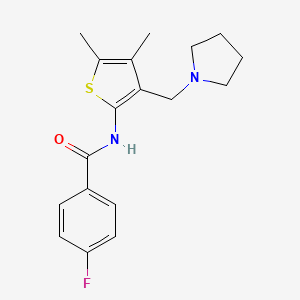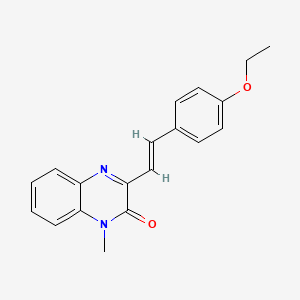![molecular formula C12H15ClN2O2 B2549439 2-[4-(4-クロロフェニル)ピペラジン-1-イル]酢酸 CAS No. 946757-68-2](/img/structure/B2549439.png)
2-[4-(4-クロロフェニル)ピペラジン-1-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a derivative of piperazine, which is a common scaffold in pharmaceutical chemistry. Piperazine derivatives are known for their presence in FDA-approved drugs and biologically active compounds. The chlorophenyl group attached to the piperazine ring suggests potential pharmacological activity, as chlorinated aromatic systems are often seen in drug molecules.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid, can be complex due to the need for chiral purity and the potential for multiple stereoisomers. An efficient four-step synthesis has been reported for the production of 6-substituted piperazine-2-acetic acid esters, which are closely related to the compound . These esters were obtained from chiral amino acids and could be separated into cis and trans diastereomers, providing a pathway to synthesize enantiomerically pure piperazine derivatives in multigram quantities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. This conformation is stable and allows for various substitutions on the ring nitrogen atoms. The chlorophenyl group in the compound of interest adds to the molecular complexity and can influence the overall molecular conformation and properties .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, primarily at the nitrogen atoms of the piperazine ring. These reactions can include alkylation, acylation, and substitution, which can be used to further modify the piperazine scaffold and introduce additional functional groups. The presence of the acetic acid moiety in the compound also allows for potential reactions involving the carboxylic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the chlorophenyl group can affect the compound's lipophilicity, which is an important factor in drug absorption and distribution. The solid-state structure of related compounds has been shown to be strongly hydrogen-bonded, which can impact solubility and crystal formation. The chair conformation of the piperazine ring contributes to the compound's stability and may affect its reactivity .
科学的研究の応用
複雑な分子の合成
この化合物は、α、β-不飽和ケト骨格を含むやや複雑な分子の合成に使用されます . 標題化合物は、4-(4-クロロフェニル)ピペラジンと2-ブロモ-2-メチルプロパン酸エチルとのN-アルキル化によって合成されました .
細胞毒性研究
この化合物は、細胞毒性研究に使用されてきました。 合成された化合物と対照薬の人間結腸癌(HCT116)およびマウス単球マクロファージ白血病(RAW 264.7)の癌細胞株に対する活性が決定されました .
癌細胞株
この化合物は、肝臓(FOCUS、MAHLAVU、HEPG2、HEP3B)、乳がん(BT20、T47D、CAMA-1)、胃癌(KATO-3)、子宮内膜癌(MFE-296)のサンプルで、癌細胞株に対して有望な結果を示しました .
抗癌剤開発
この化合物は、抗癌剤の開発に使用されています。 これらの分子の多くは、チオールをアルキル化するが、アミノ基またはヒドロキシ基をアルキル化しないことが示されています .
医薬品不純物標準
この化合物は、医薬品不純物標準、特にセチリジン塩酸塩不純物Bとして使用されます .
抗アレルギー薬の合成
この化合物は、抗アレルギー薬の合成に使用されています。 抗アレルギー薬であるセチリジンの重要な中間体である2- [4- [(4-クロロフェニル)フェニルメチル] -1-ピペラジニル]エタノールの合成のための改良され、スケーラブルな方法が開発されました .
作用機序
Target of Action
The primary target of the compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses.
Mode of Action
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the receptor’s normal function.
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid affects the biochemical pathways associated with histamine signaling. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Result of Action
The molecular and cellular effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents the receptor from triggering a cascade of inflammatory responses. This results in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .
Action Environment
The action, efficacy, and stability of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at a temperature of 28°C to maintain its stability .
将来の方向性
While specific future directions for this compound are not available, it’s worth noting that it’s a major metabolite of hydroxyzine . Hydroxyzine is an antihistamine used to treat allergy symptoms, and research into similar compounds could potentially lead to the development of more effective treatments.
生化学分析
Biochemical Properties
It is known that this compound has a high affinity for histamine H1 receptors , suggesting that it may interact with these proteins and potentially influence their function
Cellular Effects
Given its potential interaction with histamine H1 receptors , it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may bind to histamine H1 receptors , potentially leading to changes in gene expression, enzyme activation or inhibition, and other cellular processes
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYCTYNEOPOFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)


![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)

![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)

